1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 8-chloro-2-(3-(4-phenyl-1-piperazinyl)propyl)-
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Overview
Description
1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 8-chloro-2-(3-(4-phenyl-1-piperazinyl)propyl)- is a complex organic compound that belongs to the class of triazolophthalazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a triazole ring fused to a phthalazine core, along with a chloro and piperazine substituent, makes it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 8-chloro-2-(3-(4-phenyl-1-piperazinyl)propyl)- typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Phthalazine Core: This step may involve the condensation of the triazole intermediate with phthalic anhydride or its derivatives.
Attachment of the Piperazine Moiety: This step involves the reaction of the intermediate with 4-phenylpiperazine under suitable conditions, often using a base like potassium carbonate in a polar solvent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 8-chloro-2-(3-(4-phenyl-1-piperazinyl)propyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the chloro or piperazine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or halides in polar solvents under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways and interactions.
Medicine: Potential therapeutic applications, including as an antimicrobial, anticancer, or CNS-active agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved could include:
Enzyme Inhibition: Inhibiting key enzymes in metabolic pathways.
Receptor Binding: Acting as an agonist or antagonist at specific receptors.
Signal Transduction: Modulating signaling pathways involved in cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one derivatives: Compounds with similar core structures but different substituents.
Chlorinated Triazoles: Compounds with a triazole ring and chloro substituents.
Piperazine Derivatives: Compounds containing the piperazine moiety with various functional groups.
Uniqueness
The uniqueness of 1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 8-chloro-2-(3-(4-phenyl-1-piperazinyl)propyl)- lies in its specific combination of structural features, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Properties
CAS No. |
124556-76-9 |
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Molecular Formula |
C22H23ClN6O |
Molecular Weight |
422.9 g/mol |
IUPAC Name |
8-chloro-2-[3-(4-phenylpiperazin-1-yl)propyl]-[1,2,4]triazolo[3,4-a]phthalazin-3-one |
InChI |
InChI=1S/C22H23ClN6O/c23-18-7-8-20-17(15-18)16-24-29-21(20)25-28(22(29)30)10-4-9-26-11-13-27(14-12-26)19-5-2-1-3-6-19/h1-3,5-8,15-16H,4,9-14H2 |
InChI Key |
ZJGBUJCQUKRFFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCN2C(=O)N3C(=N2)C4=C(C=C(C=C4)Cl)C=N3)C5=CC=CC=C5 |
Origin of Product |
United States |
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